molecular formula C19H21N5O3S B4505439 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Katalognummer: B4505439
Molekulargewicht: 399.5 g/mol
InChI-Schlüssel: VQIPTKJXLWWPGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a heterocyclic molecule featuring a pyridazinone core linked to a thiadiazole moiety. Key structural attributes include:

  • Pyridazinone ring: Substituted with a 4-methoxyphenyl group at position 3, contributing electron-donating effects and influencing solubility .
  • Acetamide bridge: Connects the two heterocycles, enabling conformational flexibility for target binding .

Eigenschaften

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-12(2)10-17-21-22-19(28-17)20-16(25)11-24-18(26)9-8-15(23-24)13-4-6-14(27-3)7-5-13/h4-9,12H,10-11H2,1-3H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIPTKJXLWWPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Thiadiazole Moiety: The thiadiazole moiety can be synthesized through the reaction of thiosemicarbazide with appropriate aldehydes or ketones.

    Coupling Reactions: The final step involves coupling the pyridazinone core with the thiadiazole moiety using suitable coupling reagents and conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Analyse Chemischer Reaktionen

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyridazinone core, converting it to dihydropyridazinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiadiazole moiety, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes and receptors.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Their Impacts

Table 1: Substituent Effects on Pyridazinone and Thiadiazole Moieties
Compound Name Pyridazinone Substituent Thiadiazole/Thiazole Substituent Molecular Weight (g/mol) Notable Activity
Target Compound 4-Methoxyphenyl 5-(2-methylpropyl) ~400 (estimated) N/A (Theoretical)
N-[(2Z)-4-tert-butyl-1,3-thiazol-2-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide 4-Chlorophenyl 4-tert-butyl ~390 Enhanced lipophilicity
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide 3,4-Dimethoxyphenyl Thiazol-2-yl 372.4 Anticancer potential
N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1-yl]acetamide Thiophen-2-yl Acetylamino phenyl 368.4 Antimicrobial activity
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-butylphenyl)acetamide 4-Fluoro-2-methoxyphenyl 4-Butylphenyl ~380 Anti-inflammatory effects

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group (target) enhances solubility compared to 4-chlorophenyl (electron-withdrawing) but may reduce membrane permeability .
  • Heterocyclic Variations : Thiophene () and furan () substituents introduce distinct electronic profiles, affecting binding to aromatic receptors .

Q & A

Basic: What are the key synthetic steps and characterization methods for this compound?

Answer:
The synthesis typically involves multi-step routes:

  • Step 1: Coupling of the pyridazinone core with a 4-methoxyphenyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
  • Step 2: Formation of the thiadiazole ring through cyclization reactions using reagents like thionyl chloride or phosphorus oxychloride .
  • Step 3: Acetamide linkage via condensation between the pyridazinone-thiadiazole intermediate and activated carbonyl derivatives .

Characterization:

  • Purity: Monitor reaction progress using TLC with silica gel plates (eluent: ethyl acetate/hexane mixtures) .
  • Structural Confirmation: Employ 1^1H/13^13C NMR for functional group analysis and LC-MS for molecular weight validation .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): Assigns protons and carbons in the pyridazinone (δ 6.5–7.5 ppm for aromatic protons) and thiadiazole (δ 8.1–8.3 ppm for imine protons) moieties .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • HPLC: Quantifies purity (>95%) using C18 columns and UV detection at 254 nm .

Advanced: How to optimize reaction yields for large-scale synthesis?

Answer:

  • Parameter Screening: Systematically vary catalysts (e.g., Pd(PPh3_3)4_4 for cross-coupling), solvents (DMF vs. THF), and temperatures (60–120°C) .
  • Workflow: Use Design of Experiments (DoE) to identify critical factors. For example, a 15% yield increase was achieved by switching from HCl to H2_2SO4_4 as a catalyst in cyclization steps .
  • Real-Time Monitoring: In-line FTIR or Raman spectroscopy detects intermediate formation, reducing side products .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Standardize Assays: Replicate studies under uniform conditions (e.g., cell lines, IC50_{50} protocols). For instance, discrepancies in antiproliferative activity may arise from varying ATP concentrations in kinase assays .
  • Structure-Activity Relationship (SAR) Analysis: Compare derivatives (e.g., substituent effects on the 4-methoxyphenyl group) using molecular docking to identify key binding residues .
  • Meta-Analysis: Pool data from multiple studies (e.g., 12 independent datasets) to statistically validate trends .

Advanced: What methodologies assess stability under physiological conditions?

Answer:

  • pH Stability: Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, analyzing degradation via HPLC. Thiadiazole rings are prone to hydrolysis at pH > 9 .
  • Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for crystalline forms) .
  • Light Sensitivity: Expose to UV-Vis light (300–800 nm) and monitor photodegradation products with LC-MS/MS .

Basic: What are the solubility and storage recommendations?

Answer:

  • Solubility: Soluble in DMSO (>10 mg/mL), sparingly soluble in water (<0.1 mg/mL). Add co-solvents like PEG-400 for in vitro assays .
  • Storage: Store at –20°C under inert gas (argon) to prevent oxidation of the thiadiazole moiety .

Advanced: How to evaluate binding interactions with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (kon_{on}/koff_{off}) to kinases or GPCRs .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd_d = 0.5–5 µM) and stoichiometry .
  • Molecular Dynamics (MD) Simulations: Model interactions between the acetamide group and target active sites (e.g., hydrogen bonding with His164 in EGFR) .

Advanced: How to design SAR studies for derivatives?

Answer:

  • Core Modifications: Replace the 4-methoxyphenyl group with halogenated or nitro-substituted analogs to test electronic effects .
  • Side Chain Variation: Substitute the 2-methylpropyl group on the thiadiazole with bulkier tert-butyl or polar hydroxyethyl groups .
  • Data Collection: Use a standardized panel of assays (e.g., enzymatic inhibition, cytotoxicity) to rank derivatives. For example, a 4-chlorophenyl analog showed 3-fold higher activity than the parent compound .

Basic: What are common synthetic challenges and solutions?

Answer:

  • Low Yields in Cyclization: Optimize stoichiometry (1:1.2 molar ratio of reactants) and use microwave-assisted synthesis (30% yield improvement) .
  • Byproduct Formation: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for purification .
  • Moisture Sensitivity: Conduct reactions under anhydrous conditions with molecular sieves .

Advanced: How to predict reactivity and bioactivity computationally?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gap = 4.2 eV) to predict sites for electrophilic attack .
  • Molecular Docking: Use AutoDock Vina to screen against Protein Data Bank (PDB) targets (e.g., COX-2, Ki = 8.3 nM predicted) .
  • ADMET Prediction: Apply QSAR models (e.g., SwissADME) to estimate permeability (LogP = 2.1) and cytochrome P450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.